molecular formula C13H14N2O3 B14791255 3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

Katalognummer: B14791255
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: DXRDBEPLCGUYCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one is an organic compound that features a nitrophenyl group attached to a pyrrolidine ring via a prop-2-en-1-one linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine and an appropriate enone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one involves its interaction with specific molecular targets within biological systems. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenylchloroformate: Another nitrophenyl compound with different functional groups.

    4-Nitrophenylhydrazine: Contains a hydrazine group instead of a pyrrolidine ring.

    4-Nitrophenylacetic acid: Features an acetic acid group instead of a prop-2-en-1-one linker.

Uniqueness

3-(4-Nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2

InChI-Schlüssel

DXRDBEPLCGUYCF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.